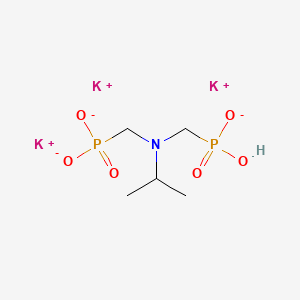
Tripotassium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripotassium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C5H12K3NO6P2 . It is also known by its synonym, hydroxy-[[phosphonatomethyl(propan-2-yl)amino]methyl]phosphinate . This compound is characterized by its unique structure, which includes a bisphosphonate group, making it relevant in various scientific and industrial applications.
Preparation Methods
The synthesis of tripotassium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate involves several steps. The synthetic route typically includes the reaction of appropriate phosphonic acid derivatives with an amine compound under controlled conditions . Industrial production methods may involve large-scale reactions in reactors, followed by purification processes to obtain the desired compound in high purity .
Chemical Reactions Analysis
Tripotassium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tripotassium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.
Mechanism of Action
The mechanism of action of tripotassium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. The bisphosphonate group in the compound is known to bind to metal ions and enzymes, affecting their activity and function . This interaction can lead to various biochemical effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Tripotassium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate can be compared with other bisphosphonate compounds, such as:
Disodium pamidronate: Another bisphosphonate used in medical applications.
Zoledronic acid: A potent bisphosphonate with applications in treating bone diseases.
Properties
CAS No. |
94278-05-4 |
|---|---|
Molecular Formula |
C5H12K3NO6P2 |
Molecular Weight |
361.39 g/mol |
IUPAC Name |
tripotassium;hydroxy-[[phosphonatomethyl(propan-2-yl)amino]methyl]phosphinate |
InChI |
InChI=1S/C5H15NO6P2.3K/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;;/q;3*+1/p-3 |
InChI Key |
LLZWDMMQGHGJOG-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















